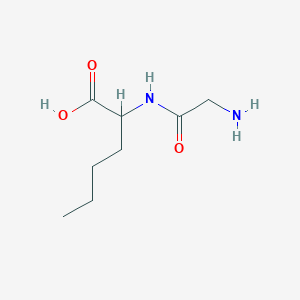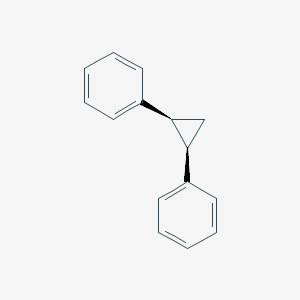
cis-1,2-Diphenylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-1,2-diphenylcyclopropane is a cyclopropane derivative that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has unique structural features that make it a promising candidate for various research studies. In
Mecanismo De Acción
The mechanism of action of cis-1,2-diphenylcyclopropane is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been suggested that cis-1,2-diphenylcyclopropane may act as a neuroprotective agent by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Cis-1,2-diphenylcyclopropane has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and aromatase, which are involved in inflammation and estrogen synthesis, respectively. Moreover, it has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which play a crucial role in regulating mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cis-1,2-diphenylcyclopropane has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Moreover, it has shown promising results in various in vitro and in vivo studies. However, there are also some limitations to its use in lab experiments. For instance, it has low solubility in water, which may limit its bioavailability and efficacy. Furthermore, its mechanism of action is not fully understood, which may make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on cis-1,2-diphenylcyclopropane. One potential area of focus is the development of more efficient synthesis methods that can yield higher quantities of the compound. Additionally, further studies are needed to elucidate the mechanism of action of cis-1,2-diphenylcyclopropane and its potential applications in the treatment of various diseases. Furthermore, the development of novel analogs of cis-1,2-diphenylcyclopropane may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
Cis-1,2-diphenylcyclopropane can be synthesized using different methods, including the Simmons-Smith reaction, Grignard reaction, and Wittig reaction. However, the most commonly used method is the Wittig reaction, which involves the reaction of benzyltriphenylphosphonium chloride with cyclopropanecarboxaldehyde in the presence of a base. This reaction yields cis-1,2-diphenylcyclopropane as the major product.
Aplicaciones Científicas De Investigación
Cis-1,2-diphenylcyclopropane has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. Moreover, it has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
1138-48-3 |
|---|---|
Nombre del producto |
cis-1,2-Diphenylcyclopropane |
Fórmula molecular |
C15H14 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
[(1R,2S)-2-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15+ |
Clave InChI |
ZSIYTDQNAOYUNE-GASCZTMLSA-N |
SMILES isomérico |
C1[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
1138-48-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




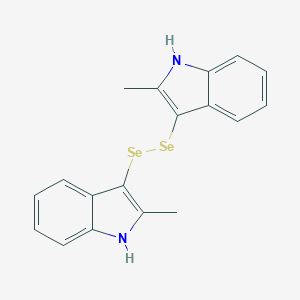
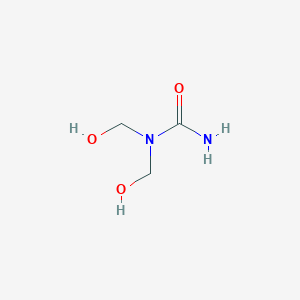



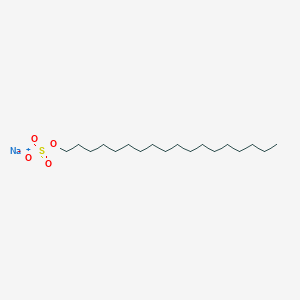


![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)

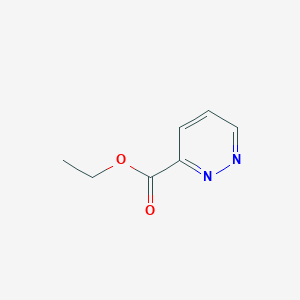
![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)
